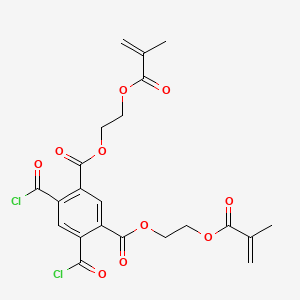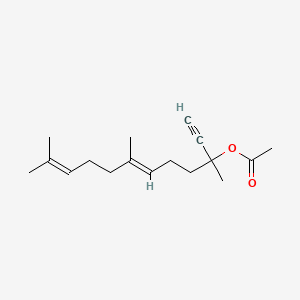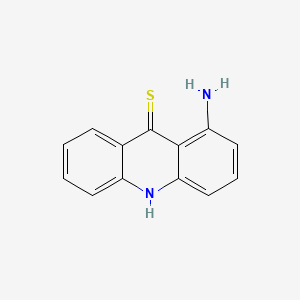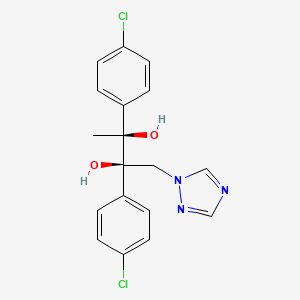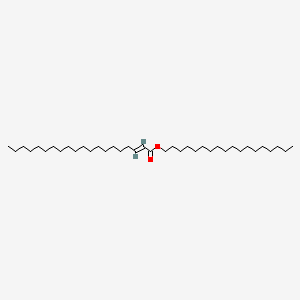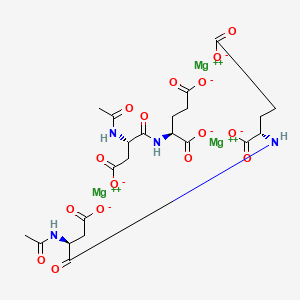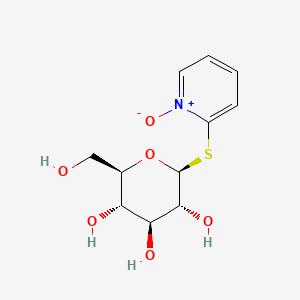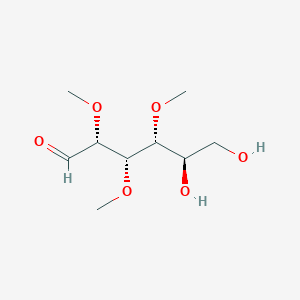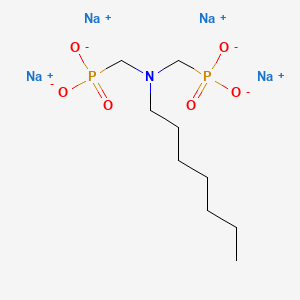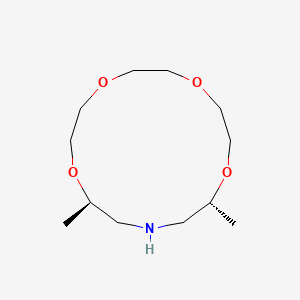
(11R*,15R*)-11,15-Dimethyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 279-012-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 279-012-5 involves multiple steps, including specific reaction conditions such as temperature, pressure, and the use of catalysts. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. Industrial production methods often involve large-scale synthesis using optimized conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
EINECS 279-012-5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of EINECS 279-012-5 typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .
科学的研究の応用
EINECS 279-012-5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving cellular processes.
Medicine: Investigated for its potential therapeutic effects and used in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of EINECS 279-012-5 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of cellular signaling pathways, and changes in gene expression .
特性
CAS番号 |
78946-84-6 |
|---|---|
分子式 |
C12H25NO4 |
分子量 |
247.33 g/mol |
IUPAC名 |
(11R,15R)-11,15-dimethyl-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C12H25NO4/c1-11-9-13-10-12(2)17-8-6-15-4-3-14-5-7-16-11/h11-13H,3-10H2,1-2H3/t11-,12-/m1/s1 |
InChIキー |
HXTDELPHJPMEDJ-VXGBXAGGSA-N |
異性体SMILES |
C[C@@H]1CNC[C@H](OCCOCCOCCO1)C |
正規SMILES |
CC1CNCC(OCCOCCOCCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


